2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines pyrazole, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thieno and triazolo rings. The final step involves the coupling of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove nitro groups or reduce other functionalities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional nitro groups, while reduction could produce a compound with fewer nitro groups.
Scientific Research Applications
2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole, thieno, triazolo, and pyrimidine rings. Examples include:
- 2-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N7O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H19N7O2S/c1-6-12-11(5)27-17-13(12)16-19-15(21-22(16)7-18-17)10(4)23-9(3)14(24(25)26)8(2)20-23/h7,10H,6H2,1-5H3 |
InChI Key |
MVVKVZCQVMRMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)N4C(=C(C(=N4)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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